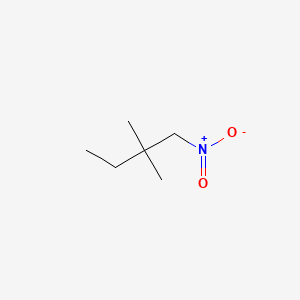
2,2-Dimethyl-1-nitrobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-1-nitrobutane is an organic compound with the molecular formula C₄H₉NO₂. It is a nitroalkane, characterized by the presence of a nitro group (-NO₂) attached to a butane backbone with two methyl groups at the second carbon atom. This compound is known for its high reactivity and is used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Nitration of Alkanes: One common method to synthesize this compound is through the nitration of alkanes. This involves reacting butane with nitric acid (HNO₃) under controlled conditions, typically at high temperatures and in the presence of a catalyst.
Reduction of Nitro Compounds: Another approach is the reduction of higher nitroalkanes. This involves the reduction of nitro groups in larger nitroalkanes to form the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound is often carried out using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as alcohols and ketones.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 2,2-Dimethyl-1-aminobutane.
Substitution: Substitution reactions can occur at the nitro group, leading to the formation of different nitroalkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include hydrogen gas (H₂) and metal catalysts like palladium (Pd) or platinum (Pt).
Substitution: Various nucleophiles can be used for substitution reactions, such as halides or alkyl groups.
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Amines and amides.
Substitution: Different nitroalkanes and alkylated products.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-1-nitrobutane is used in various scientific research fields, including:
Chemistry: It serves as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: It is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2,2-Dimethyl-1-nitrobutane exerts its effects involves the nitro group acting as an electrophile. This electrophilic nature allows it to participate in various chemical reactions, such as nucleophilic substitution and reduction. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Nitromethane (CH₃NO₂)
Nitroethane (C₂H₅NO₂)
1-Nitropropane (C₃H₇NO₂)
Eigenschaften
CAS-Nummer |
2625-29-8 |
|---|---|
Molekularformel |
C6H13NO2 |
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
2,2-dimethyl-1-nitrobutane |
InChI |
InChI=1S/C6H13NO2/c1-4-6(2,3)5-7(8)9/h4-5H2,1-3H3 |
InChI-Schlüssel |
BJNROHKGPXDHBO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


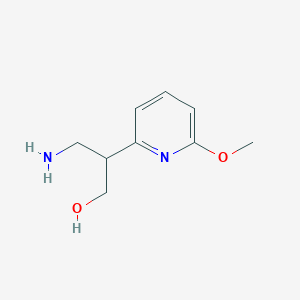
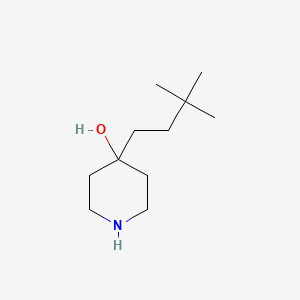
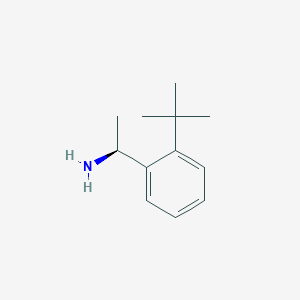
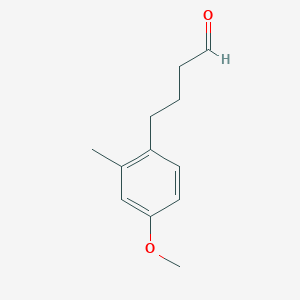
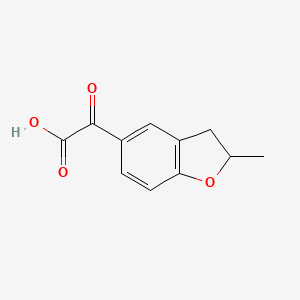
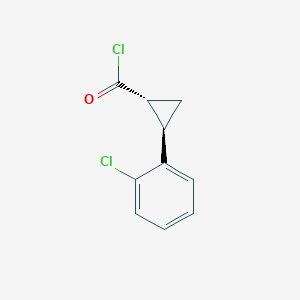
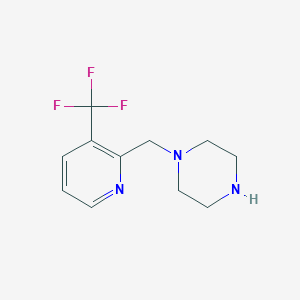
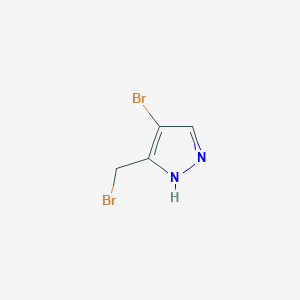
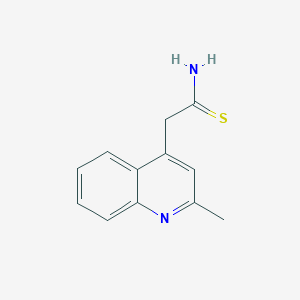
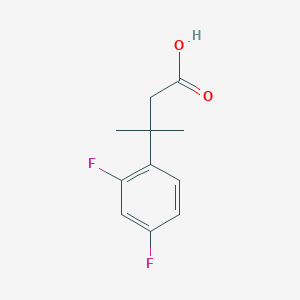
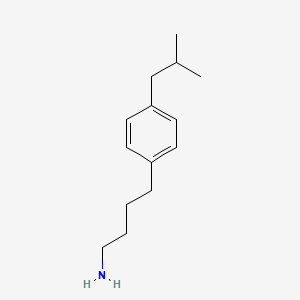
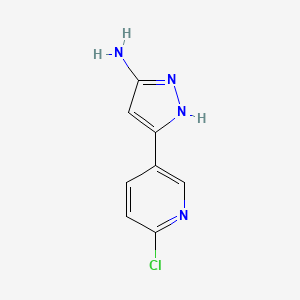
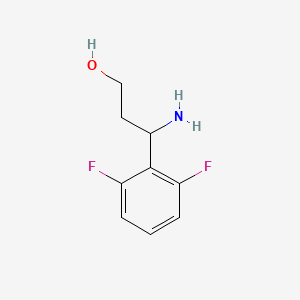
![tert-butyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride](/img/structure/B15322056.png)
